molecular formula C19H23N3O2 B13359371 2-[(1-methyl-1H-indol-4-yl)oxy]-N-{[1-(propan-2-yl)-1H-pyrrol-2-yl]methyl}acetamide

2-[(1-methyl-1H-indol-4-yl)oxy]-N-{[1-(propan-2-yl)-1H-pyrrol-2-yl]methyl}acetamide

Cat. No.: B13359371
M. Wt: 325.4 g/mol
InChI Key: GALRSDHJZFDOPM-UHFFFAOYSA-N
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Description

N-[(1-isopropyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide is a complex organic compound that features both pyrrole and indole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-isopropyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide typically involves multiple steps:

    Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of Pyrrole and Indole Moieties: The final step involves coupling the pyrrole and indole moieties through an acetamide linkage. This can be achieved by reacting the pyrrole derivative with an indole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage, potentially converting it to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and indole rings, where various substituents can be introduced to modify its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The indole moiety, for example, is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The pyrrole moiety may also contribute to the compound’s biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-isopropyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide is unique due to the combination of both pyrrole and indole moieties in a single molecule. This dual presence allows it to exhibit a broader range of biological activities and chemical reactivity compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-(1-methylindol-4-yl)oxy-N-[(1-propan-2-ylpyrrol-2-yl)methyl]acetamide

InChI

InChI=1S/C19H23N3O2/c1-14(2)22-10-5-6-15(22)12-20-19(23)13-24-18-8-4-7-17-16(18)9-11-21(17)3/h4-11,14H,12-13H2,1-3H3,(H,20,23)

InChI Key

GALRSDHJZFDOPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC=C1CNC(=O)COC2=CC=CC3=C2C=CN3C

Origin of Product

United States

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